Boc-4-Hydroxy-L-Pyrrolidine Lactone

Descripción

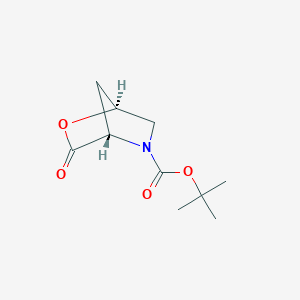

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-5-6-4-7(11)8(12)14-6/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUFZHMJIBJMPC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460173 | |

| Record name | tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113775-22-7 | |

| Record name | tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Boc-4-Hydroxy-L-Pyrrolidine Lactone" synthesis from N-Boc-4-hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone, a valuable chiral building block in medicinal chemistry, from its precursor, N-Boc-4-hydroxy-L-proline. This document details two primary synthetic methodologies, provides comprehensive experimental protocols, and presents key quantitative data for researchers in drug development and organic synthesis.

Introduction

N-Boc-4-hydroxy-L-proline is a readily available derivative of the natural amino acid hydroxyproline. Its conversion to the corresponding bicyclic lactone, Boc-4-Hydroxy-L-Pyrrolidine Lactone, generates a conformationally constrained scaffold that is of significant interest in the design of novel therapeutics. The synthesis involves an intramolecular esterification, or lactonization, which proceeds with an inversion of stereochemistry at the C-4 position. This guide will focus on two effective methods to achieve this transformation: a two-step sequence involving activation of the hydroxyl group followed by intramolecular cyclization, and a one-pot Mitsunobu reaction.

Synthetic Pathways

The synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone from N-Boc-trans-4-hydroxy-L-proline results in the formation of the cis-lactone due to an inversion of configuration at the C-4 hydroxyl center. This is a key stereochemical consideration in the application of this synthetic intermediate.

Caption: Overall synthetic scheme for Boc-4-Hydroxy-L-Pyrrolidine Lactone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone.

| Parameter | Method A (Activation/Cyclization) | Method B (Mitsunobu Reaction) | Reference(s) |

| Yield | Good to High | 53-80% | [1] |

| Stereochemistry | Inversion (trans to cis) | Inversion (trans to cis) | [2] |

| Reagents | 1. TsCl, Pyridine2. NaOMe, MeOH | PPh₃, DIAD | [1][3] |

| Solvent(s) | 1. Pyridine2. Methanol | Tetrahydrofuran (THF) | [1][3] |

| Reaction Temperature | 1. 0 °C to RT2. Reflux | 0 °C to RT | [1][3] |

Spectroscopic Data for Boc-4-Hydroxy-L-Pyrrolidine Lactone

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 5.11 (s, 1H), 4.61 (br, 1H), 3.59 (d, J = 10.8 Hz, 1H), 3.50 (d, J = 10.6 Hz, 1H), 2.24 (d, J = 10.8 Hz, 1H), 2.03 (d, J = 10.6 Hz, 1H), 1.46 (s, 9H). | [1] |

| ¹³C NMR | (126 MHz, CDCl₃): δ 170.7, 154.7, 80.5, 78.3, 57.4, 50.0, 39.1, 28.5. | [1] |

| ESI-MS | Calculated m/z = 213.1; found m/z = 236.1 [M + Na]⁺. | [1] |

| Crystal Data | C₁₀H₁₅NO₄, Mᵣ = 213.23, Monoclinic, P2₁, a = 6.0710 (7) Å, b = 9.3703 (11) Å, c = 9.3002 (10) Å, β = 100.013 (5)°, V = 521.00 (10) ų. | [2] |

Experimental Protocols

Method A: Activation of Hydroxyl Group and Intramolecular Cyclization

This method involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate, followed by base-mediated intramolecular SN2 cyclization.

Caption: Workflow for the activation and cyclization method.

Detailed Protocol:

-

Tosylation: To a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous pyridine (10 vol) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-trans-4-tosyloxy-L-proline, which can be used in the next step without further purification.

-

Cyclization: Dissolve the crude tosylate in anhydrous methanol (10 vol) and add sodium methoxide (1.5 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the tosylate and formation of the lactone.

-

Cool the reaction to room temperature and neutralize with acetic acid.

-

Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Boc-4-Hydroxy-L-Pyrrolidine Lactone.[3]

Method B: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction provides a one-pot method for the direct conversion of the hydroxy acid to the lactone with the characteristic inversion of stereochemistry.[2]

Caption: Workflow for the intramolecular Mitsunobu reaction.

Detailed Protocol:

-

To a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF, 20 vol) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise over a period of 20 minutes.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent by rotary evaporation.

-

Purification: The crude residue, which contains the product and triphenylphosphine oxide byproduct, is purified by column chromatography on silica gel (e.g., using a dichloromethane/ethyl acetate gradient) to yield the pure Boc-4-Hydroxy-L-Pyrrolidine Lactone as a white solid.[1]

Conclusion

Both the activation/cyclization and the Mitsunobu reaction are effective methods for the synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone from N-Boc-4-hydroxy-L-proline, each offering distinct advantages. The choice of method may depend on factors such as reagent availability, scale of the reaction, and desired purity. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize this important chiral building block for their research and development endeavors.

References

In-Depth Technical Guide to the Stereochemistry of Boc-4-Hydroxy-L-Pyrrolidine Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of Boc-4-Hydroxy-L-Pyrrolidine Lactone, a valuable chiral building block in medicinal chemistry. The document details the crucial aspects of its three-dimensional structure, methods for its stereocontrolled synthesis, and key analytical data for its identification and quality assessment.

Introduction

Boc-4-Hydroxy-L-Pyrrolidine Lactone, systematically named tert-butyl (3S,7aS)-3-hydroxy-2-oxohexahydro-2H-pyrrolo[2,1-b]oxazole-1-carboxylate, is a bicyclic derivative of L-proline. Its rigid conformational structure and defined stereocenters make it a significant intermediate in the synthesis of complex molecules, particularly in the development of antiviral agents and other pharmaceuticals. The precise control of its stereochemistry is paramount for ensuring the desired biological activity and minimizing off-target effects of the final drug candidates.

Stereochemistry

The core of Boc-4-Hydroxy-L-Pyrrolidine Lactone features a fused pyrrolidine and oxazolidinone ring system. The stereochemistry is derived from the parent amino acid, L-proline. The key to its formation and stereochemical outcome lies in the intramolecular cyclization of a suitably protected 4-hydroxy-L-proline derivative.

A critical aspect of the stereochemistry is that the formation of the lactone ring proceeds via an intramolecular nucleophilic substitution, which, depending on the reaction conditions, can occur with inversion of configuration at the C4 carbon of the pyrrolidine ring. The most common and stereochemically controlled method for this transformation is the Mitsunobu reaction, which is known to proceed with a clean inversion of stereochemistry.[1]

Therefore, to obtain the (3S,7aS) diastereomer of the lactone, the starting material must be the cis-isomer of N-Boc-4-hydroxy-L-proline, which has the (2S,4S) configuration. The intramolecular cyclization of the trans-isomer, (2S,4R)-N-Boc-4-hydroxy-L-proline, would lead to a different diastereomer.

Logical Relationship of Stereochemistry:

Caption: Stereochemical pathway from N-Boc-cis-4-hydroxy-L-proline to the lactone.

Synthesis and Experimental Protocols

The primary route to Boc-4-Hydroxy-L-Pyrrolidine Lactone involves the protection of the amino group of 4-hydroxy-L-proline with a tert-butoxycarbonyl (Boc) group, followed by intramolecular cyclization.

Boc Protection of 4-Hydroxy-L-proline

The protection of the secondary amine of 4-hydroxy-L-proline is a standard procedure in peptide synthesis.

Experimental Protocol:

-

Reaction Setup: 4-hydroxy-L-proline is dissolved in a suitable solvent mixture, typically aqueous dioxane or a similar solvent system that can dissolve both the amino acid and the Boc-anhydride. An appropriate base, such as sodium hydroxide or triethylamine, is added to deprotonate the amino group, facilitating the reaction.

-

Addition of Boc-Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, usually portion-wise or dropwise, while maintaining the temperature between 0 °C and room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield N-Boc-4-hydroxy-L-proline.

Intramolecular Cyclization to the Lactone (Mitsunobu Reaction)

The key step in forming the lactone is the intramolecular cyclization of N-Boc-cis-4-hydroxy-L-proline. The Mitsunobu reaction is a highly effective method for this transformation, proceeding with inversion of stereochemistry at the hydroxyl-bearing carbon.[1]

Experimental Protocol:

-

Reaction Setup: N-Boc-cis-4-hydroxy-L-proline is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Triphenylphosphine (PPh₃) is added to the solution. The mixture is then cooled, typically to 0 °C or -78 °C. A dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is then added dropwise.[2] The order of addition of the reagents can be critical.

-

Reaction Progress: The reaction is stirred at low temperature and then allowed to warm to room temperature. The progress is monitored by TLC.

-

Quenching and Work-up: Once the reaction is complete, it is quenched, often by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure Boc-4-Hydroxy-L-Pyrrolidine Lactone.

Synthetic Workflow Diagram:

Caption: General synthetic workflow for Boc-4-Hydroxy-L-Pyrrolidine Lactone.

Quantitative Data

Precise analytical data is essential for the characterization and quality control of Boc-4-Hydroxy-L-Pyrrolidine Lactone.

| Property | Value | Reference Compound |

| Molecular Formula | C₁₀H₁₅NO₄ | - |

| Molecular Weight | 229.23 g/mol | - |

| Melting Point | 146 °C (decomposes) | N-Boc-cis-4-hydroxy-L-proline[3] |

| Optical Rotation [α]²⁰/D | -50.0 ± 3° (c = 0.67 in methanol) | N-Boc-cis-4-hydroxy-L-proline[3] |

Spectroscopic Data

Spectroscopic methods are fundamental for the structural elucidation and confirmation of the stereochemistry of Boc-4-Hydroxy-L-Pyrrolidine Lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the lactone. The chemical shifts and coupling constants of the protons on the pyrrolidine ring are particularly informative for determining the stereochemistry.

-

¹H NMR: The protons of the pyrrolidine ring would appear in the aliphatic region, typically between 1.5 and 4.5 ppm. The proton on the carbon bearing the hydroxyl group would likely be a multiplet around 4.0-4.5 ppm. The tert-butyl group of the Boc protecting group would give a characteristic singlet at approximately 1.4-1.5 ppm.

-

¹³C NMR: The carbonyl carbon of the lactone would resonate around 170-180 ppm. The carbonyl of the Boc group would be around 155 ppm. The quaternary carbon of the Boc group would appear around 80 ppm. The carbons of the pyrrolidine ring would be found in the range of 20-70 ppm.

Applications in Drug Development

Boc-4-Hydroxy-L-Pyrrolidine Lactone serves as a crucial chiral intermediate in the synthesis of several important therapeutic agents. Its rigid, bicyclic structure allows for the precise positioning of functional groups, which is often a key requirement for potent and selective drug action. A notable application is in the synthesis of protease inhibitors, including those targeting viral proteases. For instance, derivatives of hydroxyproline are key components in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors like boceprevir and telaprevir. The defined stereochemistry of the lactone is transferred to the final active pharmaceutical ingredient, ensuring the correct three-dimensional arrangement for binding to the enzyme's active site.

Application Workflow Example:

Caption: Role of the lactone as a key intermediate in drug synthesis.

Conclusion

Boc-4-Hydroxy-L-Pyrrolidine Lactone is a stereochemically rich and conformationally constrained building block of significant value in medicinal chemistry and drug development. A thorough understanding of its stereochemistry, underpinned by stereocontrolled synthetic methods such as the Mitsunobu reaction, is critical for its effective application. The detailed characterization through spectroscopic and analytical techniques ensures the chiral purity and structural integrity necessary for the synthesis of complex and potent therapeutic agents. This guide provides a foundational resource for researchers and scientists working with this important chiral intermediate.

References

- 1. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8 [sigmaaldrich.com]

An In-depth Technical Guide to Boc-Protected Hydroxyproline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of Boc-protected hydroxyproline derivatives, with a focus on N-Boc-cis-4-hydroxy-L-proline and the related lactone. These compounds are crucial intermediates in medicinal chemistry and peptide synthesis.

Nomenclature and Structure

The term "Boc-4-Hydroxy-L-Pyrrolidine Lactone" can be ambiguous. It is essential to distinguish between two related but distinct compounds:

-

N-Boc-cis-4-hydroxy-L-proline (CAS 87691-27-8): An amino acid derivative where the nitrogen of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group.[1][2]

-

N-t-Boc-4-Hydroxy-4-methyl-L-pyrrolidine lactone: A lactone derivative with a methyl group at the 4-position.

-

N-Boc-4-hydroxy-L-pyrrolidine lactone (CAS 113775-22-7): An intramolecular ester of N-Boc-4-hydroxy-L-proline.[3]

This guide will primarily focus on N-Boc-cis-4-hydroxy-L-proline due to the extensive availability of data, while also providing information on the corresponding lactone.

Physical Properties

The physical characteristics of these compounds are critical for their application in synthesis and drug design. A summary of the key physical properties is presented in the table below.

| Property | N-Boc-cis-4-hydroxy-L-proline | N-Boc-4-hydroxy-L-pyrrolidine lactone |

| CAS Number | 87691-27-8[1][2] | 113775-22-7[3] |

| Molecular Formula | C₁₀H₁₇NO₅[1][2] | C₁₀H₁₅NO₄[3] |

| Molecular Weight | 231.25 g/mol [2] | Not explicitly found |

| Melting Point | 146 °C (decomposes)[1] | 109-114 °C[3] |

| Boiling Point | 390.9 °C at 760 mmHg[1] | Not available |

| Appearance | White to off-white powder or crystalline powder[1] | Solid[3] |

| Optical Rotation | [α]20/D -50.0±3°, c = 0.67 in methanol | Not available |

| Solubility | Soluble in methanol. | Not available |

| Density | 1.312 g/cm³[1] | Not available |

| Flash Point | 190.2 °C[1] | Not applicable |

Experimental Protocols

Synthesis of N-Boc-cis-4-hydroxyproline methyl ester

This synthesis involves two main steps: the Boc protection of 4-hydroxy-L-proline and the subsequent methyl esterification.[4]

Step 1: Boc Protection of 4-hydroxy-L-proline

-

Materials: 4-hydroxy-L-proline, dichloromethane, 4-dimethylaminopyridine (DMAP), di-tert-butyl dicarbonate (Boc anhydride), water, anhydrous sodium sulfate.

-

Procedure:

-

Add 850g of dichloromethane, 131g of 4-hydroxy-L-proline, and 12.2g of DMAP to a 2L reaction flask and stir for 10 minutes.[4]

-

Slowly add 240g of Boc anhydride dropwise to the reaction solution, maintaining the internal temperature at or below 30 °C.[4]

-

After the addition is complete, maintain the internal temperature at 20-30 °C and stir the mixture overnight.[4]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, add 500g of water to the reaction solution and stir for 1 hour at 20-30 °C.[4]

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a white solid product.[4]

-

Step 2: Methyl Esterification

A general method for esterification would typically follow, for example, by reacting the product from Step 1 with methanol in the presence of a suitable catalyst.

Synthesis Workflow

The synthesis of N-Boc-cis-4-hydroxyproline methyl ester is a foundational process for creating various drug intermediates. The workflow illustrates the transformation of the starting material, 4-hydroxy-L-proline, into the desired protected and esterified product.

Caption: Synthesis workflow for N-Boc-cis-4-hydroxyproline methyl ester.

Applications in Research and Drug Development

N-Boc-protected hydroxyproline derivatives are valuable building blocks in organic synthesis, particularly for:

-

Peptide Synthesis: The Boc protecting group allows for the controlled, stepwise addition of amino acids to a peptide chain. Proline analogues are known to influence the physicochemical and biological properties of peptides.

-

Drug Intermediates: These compounds serve as precursors for a variety of active pharmaceutical ingredients. Modifications to the hydroxyproline scaffold can lead to the development of novel drugs with altered activity and physiological properties.[4] For instance, they are used in the synthesis of hepatitis C virus (HCV) NS5A inhibitors and other complex molecules.

-

Conformational Studies: The rigid pyrrolidine ring of hydroxyproline makes it a useful tool for studying the conformational preferences of peptides and proteins.

References

- 1. lookchem.com [lookchem.com]

- 2. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | CID 688614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to Boc-4-Hydroxy-L-Pyrrolidine Lactone: Chemical Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-4-Hydroxy-L-Pyrrolidine Lactone, a valuable chiral building block in medicinal chemistry and drug development. The document details its chemical structure, conformational analysis, and synthesis, providing researchers with the necessary information for its application in the design and synthesis of novel therapeutics. The pyrrolidine scaffold is a privileged structure in drug discovery, and its constrained lactone form offers a unique conformational presentation of substituents, making it a target of significant interest.

Chemical Structure and Properties

Boc-4-Hydroxy-L-Pyrrolidine Lactone, systematically named (3aR,6S,7aS)-tert-butyl 6-hydroxy-2-oxohexahydropyrrolo[2,1-b]oxazole-3-carboxylate, is a bicyclic molecule derived from the intramolecular cyclization of N-Boc-4-hydroxy-L-proline. The formation of the lactone ring introduces significant conformational constraints on the pyrrolidine ring system.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₄ |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 113775-22-7 |

| Appearance | Solid |

| Chirality | Chiral |

Synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone

The synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone is typically achieved through the intramolecular cyclization of a suitable N-Boc-4-hydroxy-L-proline derivative. Two primary synthetic routes have been reported: an intramolecular Mitsunobu reaction and a method involving the formation of a sulfonate ester followed by base-mediated cyclization.

Synthesis via Intramolecular Mitsunobu Reaction

A common and efficient method for the synthesis of the lactone is the intramolecular Mitsunobu reaction of N-Boc-trans-4-hydroxy-L-proline. This reaction proceeds with inversion of stereochemistry at the C4 position.

-

Starting Material: N-Boc-trans-4-hydroxy-L-proline.

-

Reagents:

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF) as solvent.

-

-

Procedure:

-

To a solution of N-Boc-trans-4-hydroxy-L-proline in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.

-

Slowly add DEAD or DIAD dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Boc-4-Hydroxy-L-Pyrrolidine Lactone.

-

Synthesis via Sulfonate Ester Formation and Cyclization

An alternative route involves the activation of the hydroxyl group of N-Boc-4-hydroxy-L-proline as a sulfonate ester (e.g., mesylate or tosylate), followed by intramolecular cyclization induced by a base.

-

Starting Material: N-Boc-4-hydroxy-L-proline.

-

Reagents:

-

Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

-

A suitable base (e.g., triethylamine or pyridine) for the sulfonylation step.

-

A stronger base (e.g., potassium tert-butoxide) for the cyclization step.

-

Anhydrous solvent (e.g., dichloromethane for sulfonylation, THF for cyclization).

-

-

Procedure:

-

Step 1: Sulfonylation:

-

Dissolve N-Boc-4-hydroxy-L-proline in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride.

-

Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude sulfonate ester.

-

-

Step 2: Cyclization:

-

Dissolve the crude sulfonate ester in anhydrous THF.

-

Add potassium tert-butoxide portion-wise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a puckered conformation to relieve torsional strain. The two most common low-energy conformations are the "envelope" (or "exo" and "endo" pucker) and "twist" conformations. In substituted pyrrolidines, the nature and position of the substituents significantly influence the preferred conformation.

For 4-substituted prolines, the ring pucker is often described by the position of the Cγ (C4) atom relative to the plane defined by the other four ring atoms. An "endo" pucker refers to the Cγ being on the same side as the carboxyl group, while an "exo" pucker has the Cγ on the opposite side.

The formation of the lactone bridge in Boc-4-Hydroxy-L-Pyrrolidine Lactone severely restricts the conformational flexibility of the pyrrolidine ring. Based on the stereochemistry of the starting material (L-proline), the bicyclic system is expected to adopt a rigid conformation. While specific experimental data for the lactone is scarce, computational modeling and analysis of related constrained systems suggest a conformation that can be described as a locked Cγ-exo pucker. This rigid structure is of great interest in drug design as it allows for the precise positioning of pharmacophoric groups.

Spectroscopic Data (Precursors)

NMR Data for N-Boc-cis-4-hydroxy-L-proline

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| δ (ppm) | δ (ppm) |

| 1.34, 1.40 (s, 9H, Boc) | 28.4 (Boc CH₃) |

| 1.93-2.03 (m, 1H, Cβ-H) | 32.3, 35.4 (Cβ, Cδ) |

| 2.21-2.42 (m, 1H, Cβ-H) | 51.5, 53.2 (Cγ, Cα) |

| 3.17-3.24 (m, 1H, Cδ-H) | 56.5, 56.8 (Cδ) |

| 3.47-3.59 (m, 1H, Cδ-H) | 78.7, 81.1, 82.1 (Boc C, Cγ-OH) |

| 3.85-3.96 (m, 1H, Cα-H) | 154.2, 157.0 (Boc C=O) |

| 4.08-4.20 (m, 1H, Cγ-H) | 173.1, 175.1 (COOH) |

Note: The presence of two sets of signals for some protons and carbons is due to the presence of rotamers around the N-Boc amide bond.

NMR Data for N-Boc-trans-4-hydroxy-L-proline

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| δ (ppm) | δ (ppm) |

| 1.46, 1.48 (s, 9H, Boc) | 28.3, 28.4 (Boc CH₃) |

| 2.05-2.20 (m, 1H, Cβ-H) | 38.6, 39.4 (Cβ) |

| 2.25-2.35 (m, 1H, Cβ-H) | 54.3, 54.8 (Cδ) |

| 3.50-3.65 (m, 2H, Cδ-H₂) | 58.3, 58.7 (Cα) |

| 4.30-4.40 (m, 1H, Cα-H) | 69.5, 70.3 (Cγ-OH) |

| 4.45-4.55 (m, 1H, Cγ-H) | 80.6, 81.0 (Boc C) |

| ~9.5 (br s, 1H, COOH) | 154.6, 156.1 (Boc C=O) |

| 176.9, 177.8 (COOH) |

Note: The presence of two sets of signals is due to the presence of rotamers.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation and conformational analysis of organic molecules.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Record ¹H NMR spectra to determine the proton chemical shifts, multiplicities, and coupling constants.

-

Record ¹³C NMR spectra to identify the number and types of carbon atoms.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range C-H correlations.

-

For conformational analysis, variable temperature NMR studies can be performed to investigate dynamic processes, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space proximities of protons, which is crucial for determining the three-dimensional structure.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to assign all proton and carbon signals and determine the conformational preferences based on coupling constants and NOE data.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a diffractometer equipped with a sensitive detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and thermal parameters.

-

Conclusion

Boc-4-Hydroxy-L-Pyrrolidine Lactone is a conformationally constrained chiral building block with significant potential in drug discovery. Its rigid bicyclic structure provides a unique scaffold for the stereocontrolled synthesis of complex molecules. This guide has detailed its chemical structure, provided reliable synthetic protocols, and discussed its conformational properties. While direct experimental data for the final lactone product is limited, the information provided on its precursors and related compounds offers a solid foundation for researchers to utilize this valuable synthetic intermediate in their drug development programs.

An In-Depth Technical Guide to the Intramolecular Cyclization of N-Boc-4-hydroxy-L-proline

This technical guide provides a comprehensive overview of the principal strategies for the intramolecular cyclization of N-Boc-4-hydroxy-L-proline, a versatile chiral building block in medicinal chemistry and drug development. The conformational constraints imposed by the proline ring, when further elaborated into bicyclic systems, offer a powerful tool for modulating the biological activity and pharmacokinetic properties of peptides and small molecules. This document details key experimental protocols, summarizes quantitative data, and illustrates the underlying reaction pathways.

Introduction

N-Boc-4-hydroxy-L-proline, available in both cis and trans diastereomeric forms, serves as a common starting material for the synthesis of a variety of structurally diverse and conformationally rigid bicyclic proline analogs. The intramolecular cyclization reactions typically involve the activation of the C4 hydroxyl group, followed by nucleophilic attack by either the carboxylate (or a derivative thereof) or the nitrogen atom of the pyrrolidine ring after appropriate functional group manipulation. The choice of reaction conditions and the stereochemistry of the starting material are critical determinants of the structure and stereochemical outcome of the bicyclic product. This guide focuses on three primary cyclization strategies: lactone formation via Mitsunobu reaction, SN2 cyclization to form oxabicycloalkanes, and a multi-step synthesis of a bicyclic proline analog used in the antiviral agent boceprevir.

Lactone Formation via Intramolecular Mitsunobu Reaction

The Mitsunobu reaction provides a direct and efficient method for the intramolecular cyclization of N-Boc-trans-4-hydroxy-L-proline to form a bicyclic γ-lactone, specifically tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. This reaction proceeds with inversion of stereochemistry at the C4 position.

Reaction Mechanism

The reaction is initiated by the formation of a reactive phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This intermediate then activates the hydroxyl group of N-Boc-4-hydroxy-L-proline, making it a good leaving group. The carboxylate, acting as an intramolecular nucleophile, then attacks the activated C4 carbon in an SN2 fashion, leading to the formation of the bicyclic lactone with inversion of configuration.

Caption: Mechanism of Mitsunobu Lactonization.

Experimental Protocol: Synthesis of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

-

Materials: N-Boc-trans-4-hydroxy-L-proline, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure lactone.

-

Quantitative Data

| Product | Starting Material | Reagents | Solvent | Yield |

| tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | N-Boc-trans-4-hydroxy-L-proline | PPh₃, DEAD/DIAD | THF | ~80% |

SN2 Cyclization via Sulfonate Ester Intermediates

Another common strategy for forming bicyclic ethers is through an intramolecular SN2 reaction. This typically involves a two-step process: activation of the hydroxyl group as a sulfonate ester (e.g., tosylate or mesylate), followed by reduction of the carboxylic acid to a primary alcohol and subsequent base-mediated cyclization.

Reaction Workflow

This pathway involves the protection of the proline nitrogen (if not already protected), esterification of the carboxylic acid, activation of the hydroxyl group as a tosylate, reduction of the ester to a primary alcohol, and finally, intramolecular cyclization to form the bicyclic ether.

Caption: Workflow for SN2 Cyclization.

Experimental Protocol: Synthesis of (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane

This protocol uses a Cbz protecting group, but the chemical steps are analogous for a Boc-protected starting material.

-

Step 1: N-protection and Esterification: trans-4-hydroxy-L-proline is first protected with a Cbz group and then esterified to the methyl ester.

-

Step 2: Tosylation of the Hydroxyl Group:

-

Dissolve the N-Cbz-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C and slowly add tosyl chloride (TsCl, 1.2 eq).

-

Stir the reaction at room temperature for 15 hours.

-

Work up by washing with water and brine, then dry and concentrate to obtain the tosylated intermediate.

-

-

Step 3: Reduction of the Ester:

-

Dissolve the tosylated intermediate in a mixture of ethanol and THF.

-

Cool to 0 °C and add sodium borohydride (NaBH₄, 6.0 eq) in one portion.

-

Stir for 16 hours at room temperature.

-

Quench the reaction and extract the product.

-

-

Step 4: Intramolecular Cyclization:

-

Dissolve the resulting alcohol in dry methanol.

-

Add sodium methoxide (NaOMe, 1.5 eq) and reflux the mixture for 4 hours.

-

After cooling, neutralize and extract the bicyclic product.

-

Purify by column chromatography.

-

Quantitative Data

| Step | Product | Starting Material | Yield |

| N-protection | N-Cbz-trans-4-hydroxy-L-proline | trans-4-hydroxy-L-proline | 91% |

| Esterification | N-Cbz-trans-4-hydroxy-L-proline methyl ester | N-Cbz-trans-4-hydroxy-L-proline | 96% |

| Tosylation | N-Cbz-trans-4-(tosyloxy)-L-proline methyl ester | N-Cbz-trans-4-hydroxy-L-proline methyl ester | 93% |

| Reduction | N-Cbz-2-hydroxymethyl-4-(tosyloxy)pyrrolidine | N-Cbz-trans-4-(tosyloxy)-L-proline methyl ester | 100% |

| Cyclization | (1S,4S)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane | N-Cbz-2-hydroxymethyl-4-(tosyloxy)pyrrolidine | 86% |

| Overall Yield | 70% |

Spectroscopic Data for (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane:

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.39 (m, 5H), 5.08–5.15 (m, 2H), 4.09–4.13 (m, 1H), 3.77–3.83 (m, 2H), 3.50–3.57 (m, 2H), 2.19–2.24 (m, 1H), 1.78–1.84 (m, 1H).[1]

Synthesis of a Bicyclic Proline Intermediate for Boceprevir

A key component of the hepatitis C virus (HCV) protease inhibitor boceprevir is the (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety.[2] Its synthesis from N-Boc-trans-4-hydroxy-L-proline involves the initial formation of an unsaturated proline derivative, followed by a cyclopropanation reaction.

Synthetic Pathway Overview

Caption: Synthesis of the Boceprevir P2 Intermediate.[2]

Experimental Protocols

-

Step 1: Mesylation of N-Boc-trans-4-hydroxy-L-proline benzyl ester:

-

Dissolve the starting material (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool to 0 °C and add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) and stir for 2 hours while warming to room temperature.

-

Work up by quenching with water and washing the organic layer with saturated aqueous sodium bicarbonate and brine.

-

-

Step 2: Formation of the Phenylselenyl Derivative:

-

Dissolve the mesylated intermediate (1.0 eq) and diphenyl diselenide (1.1 eq) in a mixture of ethanol and THF.

-

Cool to 0 °C and add sodium borohydride (2.2 eq) portion-wise.

-

-

Step 3: Oxidative Elimination:

-

Treat the phenylselenyl derivative with hydrogen peroxide (H₂O₂) in the presence of pyridine to induce elimination and form the unsaturated proline derivative.

-

-

Step 4: Dimethylcyclopropanation:

-

To a solution of the unsaturated proline derivative (1.0 eq) in 1,2-dichloroethane, add zinc powder (10.0 eq) and a catalytic amount of a Co(II) complex (e.g., Co(salen), 0.1 eq).

-

Add 2,2-dichloropropane (5.0 eq) and heat the mixture to 80 °C for 12 hours.

-

After cooling, filter through Celite, concentrate, and purify by column chromatography to afford the final bicyclic product.[2]

-

Quantitative Data

| Product | Starting Material | Key Transformation |

| (1R,2S,5S)-3-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid benzyl ester | N-Boc-trans-4-hydroxy-L-proline | Mesylation, Elimination, Cyclopropanation |

| Physical/Spectroscopic Data for (1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: | ||

| Molecular Formula | C₁₃H₂₁NO₄ | |

| Molecular Weight | 255.31 g/mol | |

| CAS Number | 219754-02-6 |

Conclusion

The intramolecular cyclization of N-Boc-4-hydroxy-L-proline is a robust and versatile strategy for accessing a wide range of conformationally constrained bicyclic proline analogs. The choice of synthetic route, whether through a Mitsunobu reaction for lactone formation, an SN2 cyclization via a sulfonate intermediate, or a multi-step sequence involving elimination and cyclopropanation, allows for the targeted synthesis of diverse molecular scaffolds. These bicyclic systems are of significant interest to researchers and drug development professionals for their ability to impart favorable properties such as increased metabolic stability, enhanced binding affinity, and improved cell permeability to bioactive molecules. The detailed protocols and data presented in this guide serve as a valuable resource for the design and execution of syntheses involving these important chiral building blocks.

References

- 1. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]

Spectroscopic Profile of Boc-4-Hydroxy-L-pyrrolidine Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Boc-4-Hydroxy-L-pyrrolidine Lactone, a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound verification and quality control.

Spectroscopic Data Summary

The empirical and spectroscopic data for Boc-4-Hydroxy-L-pyrrolidine Lactone, systematically named (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, are summarized in the tables below. This data is crucial for the structural elucidation and confirmation of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.95 | s | - | 1H | H-4 |

| 4.56 | s | - | 1H | H-1 |

| 3.75 | d | 10.8 | 1H | H-5a |

| 3.48 | d | 10.8 | 1H | H-5b |

| 2.22 | dd | 13.5, 7.8 | 1H | H-6a |

| 2.05 | d | 13.5 | 1H | H-6b |

| 1.47 | s | - | 9H | C(CH₃)₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

| 177.0 | C=O (lactone) |

| 158.9 | C=O (Boc) |

| 81.0 | C(CH₃)₃ |

| 78.1 | C-4 |

| 64.8 | C-1 |

| 49.5 | C-5 |

| 38.9 | C-6 |

| 28.3 | C(CH₃)₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2978 | Medium | C-H stretch (aliphatic) |

| 1785 | Strong | C=O stretch (lactone) |

| 1708 | Strong | C=O stretch (carbamate) |

| 1370 | Strong | C-N stretch |

| 1154 | Strong | C-O stretch |

Mass Spectrometry (MS) Data

-

Molecular Ion ([M+H]⁺): The protonated molecular ion is expected at m/z 214.11. Due to the lability of the Boc group, this peak may be of low abundance or absent.

-

Primary Fragmentation: The most significant fragmentation pathway is the loss of the tert-butoxycarbonyl group or its components.

-

Loss of isobutylene: A prominent peak is expected at m/z 158 ([M+H - C₄H₈]⁺) resulting from the neutral loss of isobutylene (56 Da).

-

Loss of the entire Boc group: A fragment corresponding to the loss of the entire Boc group (100 Da) may be observed at m/z 114.

-

Formation of the tert-butyl cation: A characteristic peak for the tert-butyl cation ([C₄H₉]⁺) is expected at m/z 57.

-

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of Boc-4-Hydroxy-L-pyrrolidine Lactone was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

-

¹H NMR Acquisition:

-

A standard proton spectrum was acquired with a sufficient number of scans to ensure a good signal-to-noise ratio.

-

The spectral width was set to encompass all expected proton resonances.

-

The relaxation delay was set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon spectrum was acquired.

-

A larger number of scans were necessary to obtain adequate signal intensity.

-

The spectral width was set to cover the full range of carbon chemical shifts (0-200 ppm).

-

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the sample was prepared by dissolving a small amount of Boc-4-Hydroxy-L-pyrrolidine Lactone in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared.

-

Instrumentation: An FTIR spectrometer was used to record the spectrum.

-

Data Acquisition:

-

A background spectrum of the clean salt plate or KBr pellet was recorded.

-

The sample was then placed in the beam path, and the sample spectrum was acquired.

-

The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.

-

The data was collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is typically used for this type of analysis.

-

Data Acquisition:

-

The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

The mass spectrometer was operated in positive ion mode.

-

The data was acquired over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

-

Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature were optimized to achieve good signal intensity and fragmentation.

-

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of Boc-4-Hydroxy-L-pyrrolidine Lactone is depicted in the following diagram. This workflow ensures a systematic approach to structure confirmation and purity assessment.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Boc-4-Hydroxy-L-pyrrolidine Lactone.

A Technical Guide to Boc-4-Hydroxy-L-Pyrrolidine Lactone for Researchers and Drug Development Professionals

Introduction: N-(tert-Butoxycarbonyl)-4-hydroxy-L-pyrrolidine lactone, commonly referred to as Boc-4-Hydroxy-L-Pyrrolidine Lactone, is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, bicyclic structure makes it an important scaffold for creating conformationally constrained peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group provides stability during multi-step syntheses and allows for selective deprotection, a critical feature in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its commercial availability, synthesis, and applications.

Commercial Availability and Suppliers

Boc-4-Hydroxy-L-Pyrrolidine Lactone (CAS No. 113775-22-7) is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with many suppliers providing lots with ≥97% purity. It is generally supplied as a solid.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 1 g, 5 g, 25 g |

| Combi-Blocks | 95% | Inquire for details |

| Otto Chemie Pvt Ltd | - | Inquire for details |

| BenchChem | - | Inquire for details |

This table is not exhaustive and represents a sample of commercially available options. Researchers should contact suppliers directly for current pricing and availability.

Synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone

The primary synthetic route to Boc-4-Hydroxy-L-Pyrrolidine Lactone is through the intramolecular cyclization of a suitable precursor, typically N-Boc-trans-4-hydroxy-L-proline.

Synthetic Pathway Overview

The synthesis involves two main steps starting from L-proline:

-

Protection of the Amine: The secondary amine of L-proline is protected with a tert-butoxycarbonyl (Boc) group.

-

Intramolecular Cyclization: The resulting N-Boc-trans-4-hydroxy-L-proline undergoes an intramolecular esterification to form the lactone. This is commonly achieved via a Mitsunobu reaction, which proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline

A detailed protocol for the Boc protection of 4-hydroxy-L-proline is described in various literature sources, including patents like CN112194606A which outlines a process for a similar compound. A general procedure is as follows:

-

Dissolution: Dissolve 4-hydroxy-L-proline in a suitable solvent system, such as a mixture of dichloromethane and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the carboxylic acid and facilitate the reaction.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture to protonate the carboxylic acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-Boc-trans-4-hydroxy-L-proline can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone via Intramolecular Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups with inversion of stereochemistry.[1] In this case, it facilitates an intramolecular esterification.

-

Reagent Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-trans-4-hydroxy-L-proline and triphenylphosphine (PPh₃) in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF to the reaction mixture. The characteristic red-orange color of the azodicarboxylate may fade as the reaction proceeds.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding water. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product often contains triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. Purification is typically achieved by column chromatography on silica gel to yield the pure Boc-4-Hydroxy-L-Pyrrolidine Lactone.

Applications in Drug Discovery and Development

Boc-4-Hydroxy-L-Pyrrolidine Lactone is primarily used as a constrained proline mimetic in the synthesis of peptides and small molecule drugs. The rigid bicyclic structure helps to lock the peptide backbone into a specific conformation, which can lead to increased receptor affinity, selectivity, and metabolic stability.

Use in Solid-Phase Peptide Synthesis (SPPS)

While the lactone itself is not directly incorporated into a growing peptide chain on a solid support, it serves as a key intermediate. The lactone can be opened under controlled conditions to reveal a reactive carboxylic acid and a hydroxyl group, which can then be further functionalized. A more common application involves using related Boc-proline derivatives in standard SPPS protocols.

The general workflow for incorporating a Boc-protected amino acid, such as a derivative of the title compound, into a peptide sequence using Boc-SPPS is as follows:

Role in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties. The constrained nature of the pyrrolidine ring in Boc-4-Hydroxy-L-Pyrrolidine Lactone and its derivatives is highly desirable for designing such molecules. By incorporating this rigid scaffold, medicinal chemists can create molecules with well-defined three-dimensional shapes that can interact with biological targets with high specificity.

Boc-4-Hydroxy-L-Pyrrolidine Lactone is a commercially available and synthetically accessible chiral building block of significant interest to the pharmaceutical industry. Its rigid bicyclic structure, derived from the versatile amino acid L-proline, provides a valuable tool for introducing conformational constraints into peptides and small molecules. The synthetic route, primarily involving an intramolecular Mitsunobu reaction, is a reliable method for its preparation. As the demand for more potent and selective therapeutics grows, the use of such constrained scaffolds in drug design is expected to increase, further highlighting the importance of this compound.

References

An In-depth Technical Guide to Boc-4-Hydroxy-L-Pyrrolidine Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-Hydroxy-L-Pyrrolidine Lactone, a chiral bicyclic lactone, is a valuable building block in synthetic organic chemistry, particularly in the design and synthesis of complex molecules for pharmaceutical applications. Its rigid, conformationally constrained structure makes it an attractive scaffold for introducing stereochemical complexity in drug candidates. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and applications in drug discovery.

Nomenclature and Chemical Identity

The compound is systematically named and identified as follows:

| Identifier | Value |

| Common Name | Boc-4-Hydroxy-L-Pyrrolidine Lactone |

| CAS Number | 113775-22-7[1] |

| IUPAC Name | (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |

| Synonyms | N-t-Boc-4-Hydroxy-L-pyrrolidine lactone, N-tert-Butyloxycarbonyl-allohydroxy-l-proline lactone[2] |

| Molecular Formula | C₁₀H₁₅NO₄ |

| Molecular Weight | 213.23 g/mol |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of Boc-4-Hydroxy-L-Pyrrolidine Lactone is presented below. This data is crucial for its identification, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 109-114 °C | Sigma-Aldrich |

| Assay | ≥97% | Sigma-Aldrich |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not currently available in searched resources. |

| ¹³C NMR | Data not currently available in searched resources. |

| FT-IR | Data not currently available in searched resources. |

| Mass Spectrometry | Data not currently available in searched resources. |

Experimental Protocols

Synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone

A common and efficient method for the synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone is through the intramolecular cyclization of N-Boc-trans-4-hydroxy-L-proline. The Mitsunobu reaction is a well-established method for achieving this transformation.

Reaction Scheme:

Detailed Experimental Protocol (General Procedure):

-

To a solution of N-Boc-trans-4-hydroxy-L-proline in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen), triphenylphosphine (PPh₃) is added portion-wise.

-

To this stirred suspension, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in anhydrous THF is added dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-4-Hydroxy-L-Pyrrolidine Lactone as a solid.

This lactone is a useful derivative that can be readily transformed into N-Boc-cis-4-hydroxyl-L-prolinemethyl ester by quantitative trans-esterification with methanol in the presence of sodium azide.[3]

Applications in Drug Development

The pyrrolidine scaffold is a prevalent structural motif in a multitude of FDA-approved drugs.[4] The conformational rigidity and stereochemical complexity offered by derivatives such as Boc-4-Hydroxy-L-Pyrrolidine Lactone make them highly sought-after intermediates in medicinal chemistry.

Role as a Chiral Building Block

Boc-4-Hydroxy-L-Pyrrolidine Lactone serves as a versatile chiral precursor for the synthesis of more complex molecules, including:

-

Modified Proline Analogs: The lactone can be opened to generate various substituted 4-hydroxypyrrolidine derivatives, which are crucial components in peptide synthesis and peptidomimetics. These modified proline residues can induce specific secondary structures in peptides, enhancing their biological activity and stability.

Logical Workflow for Chiral Drug Synthesis:

Conclusion

Boc-4-Hydroxy-L-Pyrrolidine Lactone is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and rigid bicyclic structure provide a reliable platform for the introduction of chirality and conformational constraint into novel therapeutic agents. The synthetic protocols for its preparation are well-established, making it an accessible and valuable tool for medicinal chemists and researchers in the life sciences. Further exploration of its applications is likely to lead to the discovery of new and improved drug candidates.

References

- 1. (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 2. tert-Butyl 3-oxo-2-oxa-5-aza-bicyclo-[2.2.1]heptane-5-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

Methodological & Application

Application Notes and Protocols: Ring-Opening of Boc-4-Hydroxy-L-Pyrrolidine Lactone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-hydroxy-L-pyrrolidine lactone is a versatile chiral building block in medicinal chemistry and drug discovery. Its constrained bicyclic structure provides a valuable scaffold for the synthesis of novel 4-substituted proline analogs. The ring-opening of this lactone via nucleophilic attack on the carbonyl group offers a direct and efficient route to a diverse range of functionalized proline derivatives. These derivatives are of significant interest as they can be incorporated into peptides and small molecules to modulate their conformation, stability, and biological activity. This document provides detailed application notes and protocols for the ring-opening of Boc-4-Hydroxy-L-Pyrrolidine Lactone with various nucleophiles, enabling the synthesis of key intermediates for drug development.

General Reaction Scheme

The fundamental reaction involves the nucleophilic acyl substitution at the carbonyl carbon of the lactone. A nucleophile (Nu-H) attacks the electrophilic carbonyl, leading to the opening of the five-membered ring and the formation of a stable 4-substituted N-Boc-L-proline derivative.

Caption: General workflow for the nucleophilic ring-opening of Boc-4-Hydroxy-L-Pyrrolidine Lactone.

Applications in Drug Discovery

The 4-substituted proline derivatives synthesized through this methodology are valuable in various areas of drug development:

-

Peptidomimetics: Incorporation of these modified prolines into peptide sequences can enforce specific backbone conformations, leading to enhanced receptor affinity and selectivity.

-

Small Molecule Synthesis: The pyrrolidine scaffold is a common motif in many biologically active small molecules. Functionalization at the 4-position allows for the exploration of structure-activity relationships (SAR).

-

PROTACs and Molecular Glues: The introduction of functional handles via ring-opening facilitates the conjugation to linker moieties or proteins of interest.

Experimental Protocols and Data

While specific literature examples for the ring-opening of N-Boc-4-hydroxy-L-pyrrolidine lactone are not abundant, protocols for analogous γ-lactones can be adapted. The following sections provide generalized protocols and expected outcomes based on established reactivity patterns of similar substrates.

Ring-Opening with Amine Nucleophiles (Aminolysis)

The reaction of the lactone with primary or secondary amines yields the corresponding 4-hydroxy-N-Boc-L-prolinamides. This reaction is often facilitated by Lewis acids or by heating.

General Protocol 1: Thermal Aminolysis

-

To a solution of Boc-4-Hydroxy-L-Pyrrolidine Lactone (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or neat amine) is added the amine nucleophile (1.0 - 5.0 eq).

-

The reaction mixture is heated to a temperature between 80 °C and 120 °C.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Protocol 2: Lewis Acid-Catalyzed Aminolysis

-

To a solution of Boc-4-Hydroxy-L-Pyrrolidine Lactone (1.0 eq) and the amine nucleophile (1.0-1.2 eq) in an anhydrous solvent (e.g., CH2Cl2, THF, MeCN) under an inert atmosphere, is added a Lewis acid catalyst (e.g., Sc(OTf)3, Yb(OTf)3, 10 mol%).

-

The reaction mixture is stirred at room temperature or heated to reflux.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3.

-

The aqueous layer is extracted with an organic solvent (e.g., EtOAc, CH2Cl2).

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Table 1: Representative Data for Aminolysis of γ-Lactones

| Nucleophile (Amine) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | None | Neat | 100 | 12 | >90 |

| Morpholine | Sc(OTf)3 | MeCN | 80 | 6 | 85-95 |

| Aniline | Yb(OTf)3 | Toluene | 110 | 24 | 70-80 |

| n-Butylamine | None | DMF | 90 | 8 | >90 |

Note: The data presented in this table is based on analogous reactions with other γ-lactones and serves as a predictive guide.

Ring-Opening with Thiol Nucleophiles (Thiolysis)

The reaction with thiols in the presence of a base provides the corresponding 4-hydroxy-S-thioesters of N-Boc-L-proline.

General Protocol 3: Base-Mediated Thiolysis

-

To a solution of the thiol nucleophile (1.1 eq) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, is added a base (e.g., NaH, LiHMDS, 1.1 eq) at 0 °C.

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of Boc-4-Hydroxy-L-Pyrrolidine Lactone (1.0 eq) in the same anhydrous solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., EtOAc).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Table 2: Representative Data for Thiolysis of γ-Lactones

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | NaH | THF | 0 - RT | 4 | 80-90 |

| Benzyl mercaptan | LiHMDS | THF | 0 - RT | 6 | 75-85 |

| Ethanethiol | NaOEt | EtOH | RT | 12 | 70-80 |

Note: The data presented in this table is based on analogous reactions with other γ-lactones and serves as a predictive guide.

Logical Workflow for Protocol Selection

Caption: Decision tree for selecting the appropriate protocol based on the desired product.

Conclusion

The ring-opening of Boc-4-Hydroxy-L-Pyrrolidine Lactone is a powerful strategy for the synthesis of diverse 4-substituted proline derivatives. The protocols outlined in this document, based on established chemical principles for similar lactone systems, provide a solid foundation for researchers to develop and optimize these transformations for their specific needs. The resulting functionalized proline analogs are valuable tools for advancing drug discovery programs by enabling the fine-tuning of molecular properties and the exploration of novel chemical space. Further investigation and optimization of reaction conditions for this specific lactone are encouraged to expand the scope and utility of this versatile building block.

Application of Boc-4-Hydroxy-L-Pyrrolidine Lactone in Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide chains is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, receptor affinity, and pharmacokinetic profiles. 4-Hydroxy-L-proline (Hyp) is a naturally occurring modified amino acid crucial for the structural integrity of collagen. Its incorporation into synthetic peptides can confer unique conformational constraints and biological activities. Boc-4-Hydroxy-L-Pyrrolidine Lactone serves as a stable, storable precursor to the 4-hydroxy-L-proline residue. This document provides detailed application notes and protocols for the use of this lactone in solid-phase peptide synthesis (SPPS), leveraging a key ring-opening reaction during the coupling step.

The use of Boc-4-Hydroxy-L-Pyrrolidine Lactone in peptide synthesis relies on the nucleophilic attack of the free N-terminal amine of the growing peptide chain on the lactone carbonyl group. This reaction results in the opening of the lactone ring and the simultaneous formation of a peptide bond, directly incorporating the 4-hydroxyproline residue into the peptide backbone. This method offers an alternative to using standard protected 4-hydroxyproline amino acids.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of Boc-4-Hydroxy-L-Pyrrolidine Lactone is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₄ |

| Molecular Weight | 213.23 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥97% |

| Solubility | Soluble in most organic solvents (DMF, DCM, NMP) |

| Storage | Store at 2-8°C under a dry atmosphere |

Experimental Protocols

The following protocols outline the general steps for the incorporation of Boc-4-Hydroxy-L-Pyrrolidine Lactone into a peptide sequence using standard Boc-SPPS chemistry. Optimization may be required based on the specific peptide sequence and resin.

Materials and Reagents

-

Boc-4-Hydroxy-L-Pyrrolidine Lactone

-

Peptide synthesis grade resin (e.g., Merrifield, PAM, or MBHA resin)

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

-

Washing solvents (DCM, DMF, Isopropanol)

-

Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)

-

Diethyl ether (cold)

Protocol 1: Standard Boc-SPPS Deprotection and Neutralization

This protocol describes the steps to prepare the resin-bound peptide for coupling with Boc-4-Hydroxy-L-Pyrrolidine Lactone.

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes (pre-wash).

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM.

-

Agitate for 20-30 minutes.[1]

-

Drain the TFA solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x).

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x).

-

Protocol 2: Coupling of Boc-4-Hydroxy-L-Pyrrolidine Lactone

This protocol details the in-situ ring-opening and coupling of the lactone to the deprotected peptide-resin. Due to the nature of the lactone, which acts as an activated ester, direct coupling can be attempted. For more challenging couplings, standard activating agents can be used to facilitate the reaction, although the precise mechanism may involve a complex interplay between the activating agent and the lactone.

Method A: Direct Coupling

-

Activation (In-situ):

-

Dissolve Boc-4-Hydroxy-L-Pyrrolidine Lactone (3-5 equivalents relative to resin substitution) in DMF.

-

Add the solution to the neutralized peptide-resin.

-

-

Coupling:

-

Agitate the reaction mixture at room temperature. The reaction may be slower than standard couplings and may require elevated temperatures (e.g., 40-50°C) to proceed efficiently.

-

Monitor the reaction progress using a qualitative test for primary amines (e.g., Kaiser test). A negative test indicates complete coupling. If the test remains positive after several hours, proceed to Method B.

-

Method B: Activated Coupling

-

Activation:

-

In a separate vessel, dissolve Boc-4-Hydroxy-L-Pyrrolidine Lactone (3 equivalents) and an activating agent such as HOBt (3 equivalents) in DMF.

-

Add a coupling agent like DIC (3 equivalents) or PyBOP (3 equivalents) to the solution. If using an aminium salt like HATU (3 equivalents), also add DIEA (6 equivalents).

-

Allow the mixture to pre-activate for 5-10 minutes.

-

-

Coupling:

-

Add the pre-activated solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Monitoring:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates the successful incorporation of the 4-hydroxyproline residue.

-

If the coupling is incomplete, a second coupling can be performed with a freshly prepared activated solution.

-

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol is for the final step of cleaving the completed peptide from the resin.

-

Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole.

-

Carefully condense liquid HF into the reaction vessel at -5 to 0°C.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation and Washing:

-

Wash the cleaved peptide from the resin with cold diethyl ether.

-

The crude peptide will precipitate. Collect the precipitate by filtration or centrifugation.

-

Wash the peptide pellet with cold diethyl ether (2-3 times).

-

-

Drying: Dry the crude peptide under vacuum.

Data Presentation

The following table summarizes expected outcomes and key parameters for the incorporation of Boc-4-Hydroxy-L-Pyrrolidine Lactone. Note that specific yields will be sequence-dependent.

| Parameter | Expected Outcome | Notes |

| Coupling Efficiency | >95% | Monitor with Kaiser test. Double coupling may be necessary for difficult sequences. |

| Typical Coupling Time | 2-6 hours | May be longer than standard amino acid couplings. |

| Final Peptide Purity (Crude) | 60-80% | Dependent on peptide length and sequence. |